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The following notes summarize the key findings from a phase I trial (NCT02922777) investigating the AXL

inhibitor bemcentinib in combination with docetaxel for previously treated advanced Non-Small Cell Lung

Cancer (NSCLC) [1].

Scientific Rationale: AXL, a receptor tyrosine kinase, is often overexpressed in NSCLC and is

associated with a poor prognosis, promoting tumor cell invasion, survival, and treatment resistance
[1]. Preclinical models demonstrated that the addition of bemcentinib could increase docetaxel

sensitivity by 1,000-fold, suggesting a strong synergistic effect [1].
Safety and Tolerability: The combination regimen showed a manageable safety profile with the

support of prophylactic Granulocyte Colony-Stimulating Factor (G-CSF). The primary toxicity was
hematological, with neutropenia being the most common and severe adverse event [1].

Efficacy Signals: Despite the small sample size, the combination demonstrated promising anti-tumor
activity in a heavily pre-treated population, with a disease control rate of 82% among evaluable

patients [1].
Recommended Protocol: The maximum tolerated dose (MTD) was established as docetaxel 60

mg/m² with prophylactic G-CSF, plus bemcentinib administered with a loading dose followed by a
daily maintenance dose [1].

Summary of Quantitative Trial Data

The table below consolidates the key quantitative findings from the phase I trial for easy reference [1].
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Trial Aspect Data Summary

ClinicalTrials.gov ID NCT02922777 [1]

Patient Population Previously treated advanced NSCLC; median age 62 years; 67% male [1]

Study Design Open-label, single-institution, 3+3 dose escalation [1]

Median Treatment
Duration

2.8 months (range: 0.7 - 10.9 months) [1]

Most Common TRAEs Neutropenia (86%, 76% ≥G3), Diarrhea (57%, 0% ≥G3), Fatigue (57%,

5% ≥G3), Nausea (52%, 0% ≥G3) [1]

Neutropenic Fever
Incidence

38% of patients (before G-CSF mandate) [1]

Best Overall Response
(n=17)

Partial Response (PR): 6 patients (35%); Stable Disease (SD): 8 patients

(47%) [1]

Disease Control Rate
(PR+SD)

82% [1]

Detailed Experimental Protocol

This section provides the detailed methodology for the combination therapy as implemented in the phase I

trial.

Study Treatment and Dosing Schedule

Bemcentinib Schedule: Administered orally with a loading dose for the first 3 days, followed by a
daily maintenance dose. The protocol specifies two dose levels [1]:

Cohort 1: 200 mg loading dose daily for 3 days, then 100 mg daily thereafter.
Cohort 2 (MTD): 400 mg loading dose daily for 3 days, then 200 mg daily thereafter.

Docetaxel Schedule: Administered intravenously at 60 mg/m² or 75 mg/m² over 1 hour, every 21
days [1].
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Treatment Initiation: Bemcentinib monotherapy was initiated 7 days prior to the first dose of

docetaxel. This run-in period allowed for the assessment of bemcentinib's pharmacodynamic and
pharmacokinetic effects alone [1].

Supportive Care: Prophylactic G-CSF is mandatory. Premedication with oral corticosteroids (e.g.,
dexamethasone 8 mg twice daily for 3 days, starting 1 day prior to chemotherapy) is required to

mitigate docetaxel-related toxicities [1].

Patient Selection Criteria

Inclusion Criteria: Patients aged ≥18 years with histologically confirmed, advanced NSCLC;
measurable disease per RECIST 1.1; ECOG performance status 0-1; and adequate organ function.

Patients must have received up to three prior lines of therapy, including a prior platinum-based
doublet [1].

Exclusion Criteria: Patients with known activating EGFR mutations or ALK rearrangements were
eligible only if they had received appropriate targeted therapies. Prior exposure to bemcentinib or

docetaxel was not permitted. Patients with active cardiac disease or significant QTc prolongation were
excluded [1].

Dose Modification and Toxicity Management

Dose-Limiting Toxicity (DLT) Definition: DLTs were assessed during the first 28-day cycle and
included: ≥Grade 3 non-hematological toxicity (with exceptions); ≥Grade 3 nausea/vomiting/diarrhea

despite maximal support; Grade 4 thrombocytopenia or Grade 3 with bleeding; Grade 4 neutropenia
lasting ≥7 days [1].

Dose Reductions: Bemcentinib dose was reduced for Grade 3 non-hematological toxicities.
Docetaxel dose was reduced for Grade 3 non-hematological toxicities and Grade 4 hematologic

toxicities [1].

Efficacy and Pharmacodynamic Assessments

Tumor Response Assessment: Patients were assessed for response using RECIST 1.1 every two

cycles (6 weeks) via CT or MRI [1].
Pharmacokinetic (PK) Sampling: Blood samples for bemcentinib and docetaxel plasma

concentrations were collected at multiple time points during cycle 1 and subsequent cycles to
characterize the PK profile of the combination [1].

Biomarker Analysis: Plasma samples were analyzed for protein biomarker levels to assess the
pharmacodynamic effects of AXL inhibition, including modulation of proteins involved in Protein
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Kinase B (Akt) signaling and reactive oxygen species (ROS) metabolism [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanistic rationale for the combination therapy and the structure of the

clinical trial.

AXL Signaling and Inhibition Clinical Trial Workflow
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Key Considerations for Protocol Implementation

Hematological Toxicity Vigilance: The high incidence of severe neutropenia and neutropenic fever
underscores the critical importance of mandatory prophylactic G-CSF and frequent monitoring of
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blood counts [1].

Patient Selection: While the trial included patients regardless of AXL expression status, future
research should focus on validating biomarkers to identify patients most likely to benefit from this

combination therapy [1] [2].
Combination with Immunotherapy: Given that AXL inhibition is also known to modulate the tumor

immune microenvironment, researchers may explore triplet combinations with immune checkpoint
inhibitors. Early-phase trials of bemcentinib with pembrolizumab have shown encouraging activity in

NSCLC, suggesting a potential alternative combinatorial approach [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11161199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11161199/
https://www.onclive.com/view/bemcentinibpembrolizumab-combo-active-in-chemorefractory-nsclc
https://www.smolecule.com/products/s548352?utm_src=pdf-body
https://www.onclive.com/view/bemcentinibpembrolizumab-combo-active-in-chemorefractory-nsclc
https://www.smolecule.com/products/s548352?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11161199/
https://www.onclive.com/view/bemcentinibpembrolizumab-combo-active-in-chemorefractory-nsclc
https://www.smolecule.com/products/b548352#bemcentinib-combination-therapy-docetaxel-nsclc-protocol
https://www.smolecule.com/products/b548352#bemcentinib-combination-therapy-docetaxel-nsclc-protocol
https://www.smolecule.com/products/b548352#bemcentinib-combination-therapy-docetaxel-nsclc-protocol
https://www.smolecule.com/products/b548352#bemcentinib-combination-therapy-docetaxel-nsclc-protocol
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548352?utm_src=pdf-bulk
https://www.smolecule.com/products/s548352?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s548352?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

